Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

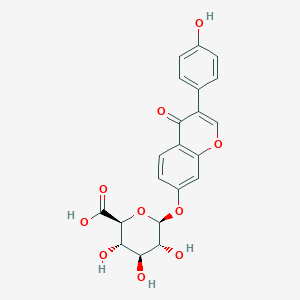

Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate is a useful research compound. Its molecular formula is C20H22O6 and its molecular weight is 358.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Selective Lead(II) Separation Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate and its derivatives have been explored for their ability to selectively separate lead(II) from aqueous solutions. The compound exhibits excellent extraction selectivity for Pb(II) over Cu(II) due to its molecular structure, highlighting its potential application in environmental remediation and metal recovery processes (Hayashita et al., 1996).

Metal-Organic Frameworks (MOFs) The derivative of this compound was used to construct a three-dimensional porous metal-organic framework (MOF) with lanthanum ions. This MOF exhibits a unique structure and thermal stability, indicating its potential application in gas storage, separation, and catalysis (Wen et al., 2011).

Polyester Synthesis The compound has been involved in the synthesis of new polyesters containing both aliphatic and aromatic units in the backbone. These polyesters, characterized by their solubilities, viscosities, and thermal properties, could have applications in materials science, particularly in developing novel polymers with specific mechanical and thermal characteristics (Găină et al., 2001).

Novel Schiff Bases and Anticancer Activity A novel Schiff base derived from this compound exhibited pronounced anticancer activities. The Schiff base and its metal complexes were characterized, showcasing their potential in biomedical research and drug development (Zayed et al., 2017).

作用機序

Mode of Action

The mode of action of Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate is not well-understood. The compound is planar with an r.m.s. deviation of 0.0238 (9) Å for the 19 atoms used in the calculation and 0.0071 (9) Å for the two aryl groups in the molecule . A weak intermolecular C—H O hydrogen bond and a C—H π interaction help to consolidate the three-dimensional network . .

生化学分析

Biochemical Properties

Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to form weak intermolecular hydrogen bonds and π interactions, which help consolidate its three-dimensional network . These interactions are crucial for its stability and reactivity in biochemical environments.

Cellular Effects

Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and π interactions plays a role in its impact on cellular activities . These interactions can alter the behavior of cells, leading to changes in their physiological functions.

Molecular Mechanism

The molecular mechanism of Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. Its ability to form hydrogen bonds and π interactions is key to its mechanism of action . These interactions enable the compound to modulate the activity of enzymes and other biomolecules, resulting in various biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate can change over time. The compound’s stability and degradation are influenced by its interactions with other molecules. Over time, these interactions can lead to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that the compound can maintain its activity and stability under specific conditions, making it a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects . These threshold effects are important for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications.

Metabolic Pathways

Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form hydrogen bonds and π interactions plays a role in its involvement in these pathways . These interactions enable the compound to modulate the activity of enzymes and other biomolecules, affecting overall metabolic processes.

Transport and Distribution

The transport and distribution of Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research and potential therapeutic applications.

Subcellular Localization

Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell

特性

IUPAC Name |

ethyl 4-[2-(4-ethoxycarbonylphenoxy)ethoxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-3-23-19(21)15-5-9-17(10-6-15)25-13-14-26-18-11-7-16(8-12-18)20(22)24-4-2/h5-12H,3-4,13-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHNYIOBLBKRMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463919 |

Source

|

| Record name | Diethyl 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25909-66-4 |

Source

|

| Record name | Diethyl 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)

![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)

![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)